Cyclododecadienol, trimethyl-
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Overview
Description
Cyclododecadienol, trimethyl- is an organic compound characterized by a twelve-carbon ring structure with three methyl groups and two double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclododecadienol, trimethyl- can be synthesized through several methods. One common approach involves the selective epoxidation of cyclododecatriene, followed by hydrogenation to produce cyclododecanol.
Industrial Production Methods
Industrial production of cyclododecadienol, trimethyl- typically involves the trimerization of butadiene to form cyclododecatriene, which is then subjected to epoxidation and hydrogenation processes.
Chemical Reactions Analysis
Types of Reactions
Cyclododecadienol, trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclododecanone.
Reduction: Reduction reactions can convert it back to cyclododecanol.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogenation using catalysts such as Raney nickel.
Substitution: Alkyl halides and strong bases are typically employed for substitution reactions.
Major Products Formed
Oxidation: Cyclododecanone
Reduction: Cyclododecanol
Substitution: Various substituted cyclododecanes depending on the reagents used.
Scientific Research Applications
Cyclododecadienol, trimethyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, fragrances, and other industrial chemicals .
Mechanism of Action
The mechanism of action of cyclododecadienol, trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Cyclododecadienol, trimethyl- can be compared with other similar compounds, such as:
Cyclododecanol: Lacks the double bonds and methyl groups, resulting in different chemical properties.
Cyclododecanone: An oxidized form with a ketone functional group.
Cyclododecatriene: The precursor compound with three double bonds and no methyl groups.
Properties
CAS No. |
71735-86-9 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
(1S,2R,4E,8E)-2,5,8-trimethylcyclododeca-4,8-dien-1-ol |
InChI |
InChI=1S/C15H26O/c1-12-6-4-5-7-15(16)14(3)11-10-13(2)9-8-12/h6,10,14-16H,4-5,7-9,11H2,1-3H3/b12-6+,13-10+/t14-,15+/m1/s1 |
InChI Key |
YOZMYYZFZIDFPE-MDKMTUDGSA-N |
Isomeric SMILES |
C[C@@H]1C/C=C(/CC/C(=C/CCC[C@@H]1O)/C)\C |
Canonical SMILES |
CC1CC=C(CCC(=CCCCC1O)C)C |
Origin of Product |
United States |
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